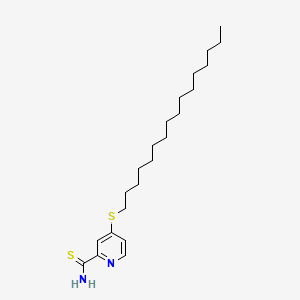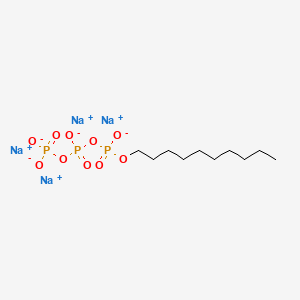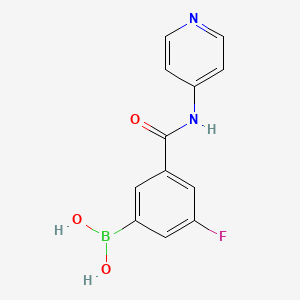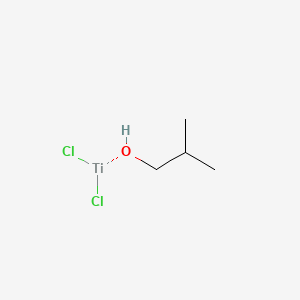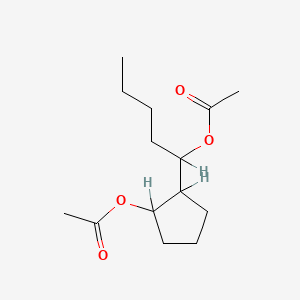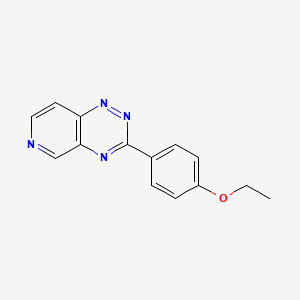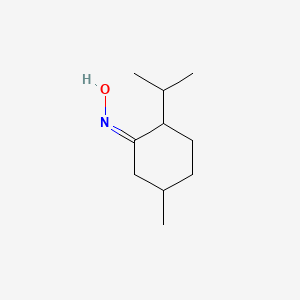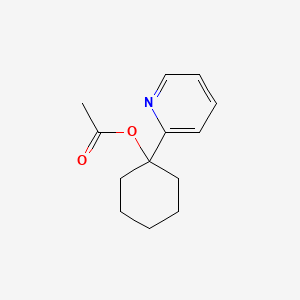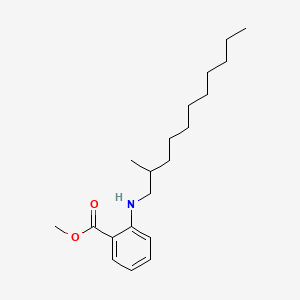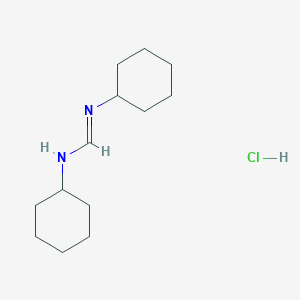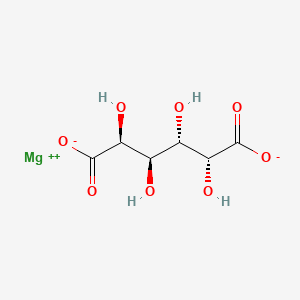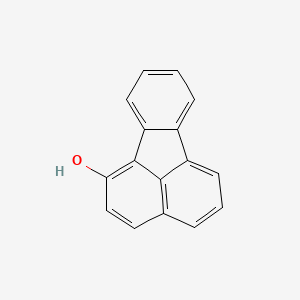
1-Fluoranthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoranthenol is an organic compound with the molecular formula C16H10O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) The compound is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure, making it an alcohol derivative
Preparation Methods
The synthesis of 1-Fluoranthenol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents to introduce the hydroxyl group into the fluoranthene molecule. Industrial production methods may involve catalytic processes that ensure high yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
1-Fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of fluoranthene-1-one.
Reduction: The compound can be reduced to form fluoranthene by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoranthenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 1-Fluoranthenol exerts its effects involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in other interactions with proteins, enzymes, and nucleic acids. These interactions can influence biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Fluoranthenol can be compared with other hydroxylated PAHs, such as 1-hydroxypyrene and 1-hydroxyphenanthrene. These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of aromatic rings and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Similar compounds include:
- 1-Hydroxypyrene
- 1-Hydroxyphenanthrene
- 1-Hydroxychrysene
Properties
CAS No. |
10496-83-0 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
fluoranthen-1-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |
InChI Key |
CJQDARRYJRAZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


